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molecular formula C11H11NO5S B562607 Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide CAS No. 942047-62-3

Methyl-4-hydroxy-2-methyl-d3-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide

Cat. No. B562607
M. Wt: 272.289
InChI Key: NGHIOTWSWSQQNT-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03960856

Procedure details

To a suspension of 3.5 grams (0.086 moles) of sodium hydroxide in 68 ml DMF, a solution of 20 grams (.078 moles) of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is added in 34 ml DMF over a period of about 5 minutes at about 25°C. 11.9 Grams (0.094 moles) of dimethyl sulphate is added over a period of about 30 minutes at a maximum temperature of 30°C. The reaction is stirred for 3 hours at 30°C. and diluted with about 150 ml of water. It is cooled to 15°C., filtered and washed well with water. After drying, there is obtained 20 grams (95%) of product, m.p. 163°-165°C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two
Quantity
0.094 mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[S:7](=[O:15])(=[O:14])[NH:6][C:5]=1[C:16]([O:18][CH3:19])=[O:17].S(OC)(O[CH3:24])(=O)=O>CN(C=O)C.O>[OH:3][C:4]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[S:7](=[O:14])(=[O:15])[N:6]([CH3:24])[C:5]=1[C:16]([O:18][CH3:19])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
68 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
OC1=C(NS(C2=C1C=CC=C2)(=O)=O)C(=O)OC
Name
Quantity
34 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.094 mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred for 3 hours at 30°C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is cooled to 15°C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=C(N(S(C2=C1C=CC=C2)(=O)=O)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03960856

Procedure details

To a suspension of 3.5 grams (0.086 moles) of sodium hydroxide in 68 ml DMF, a solution of 20 grams (.078 moles) of methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is added in 34 ml DMF over a period of about 5 minutes at about 25°C. 11.9 Grams (0.094 moles) of dimethyl sulphate is added over a period of about 30 minutes at a maximum temperature of 30°C. The reaction is stirred for 3 hours at 30°C. and diluted with about 150 ml of water. It is cooled to 15°C., filtered and washed well with water. After drying, there is obtained 20 grams (95%) of product, m.p. 163°-165°C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two
Quantity
0.094 mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[OH:3][C:4]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[S:7](=[O:15])(=[O:14])[NH:6][C:5]=1[C:16]([O:18][CH3:19])=[O:17].S(OC)(O[CH3:24])(=O)=O>CN(C=O)C.O>[OH:3][C:4]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[S:7](=[O:14])(=[O:15])[N:6]([CH3:24])[C:5]=1[C:16]([O:18][CH3:19])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
68 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
OC1=C(NS(C2=C1C=CC=C2)(=O)=O)C(=O)OC
Name
Quantity
34 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.094 mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The reaction is stirred for 3 hours at 30°C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is cooled to 15°C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed well with water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=C(N(S(C2=C1C=CC=C2)(=O)=O)C)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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